

GNF-7 chemical structure and properties

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Compound of Interest

Compound Name: GNF7686

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An In-Depth Technical Guide to the Multi-Kinase Inhibitor GNF-7

Introduction

GNF-7 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant efficacy in various preclinical models of cancer. Initially developed as a Type-II inhibitor targeting the Bcr-Abl fusion protein, including the drug-resistant T315I "gatekeeper" mutant, its activity profile has since expanded considerably.^{[1][2][3]} Subsequent research has revealed GNF-7's potent inhibitory effects against other key signaling kinases, establishing it as a promising therapeutic agent for hematologic malignancies and solid tumors. This document provides a comprehensive overview of GNF-7, detailing its chemical properties, mechanism of action, pharmacological data, and the experimental methodologies used in its characterization.

Chemical and Physical Properties

GNF-7, chemically named N-[3-[1,4-Dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide, is a complex heterocyclic molecule.^[2] Its key physicochemical properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₂₈ H ₂₄ F ₃ N ₇ O ₂	[1][2]
Molecular Weight	547.53 g/mol	[1][2]
CAS Number	839706-07-9	[1][2]
Appearance	Powder	[1]
Purity	≥98%	[2]
Solubility	Soluble to 50 mM in DMSO	[2]
Storage	Store at -20°C	[2]

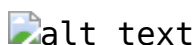
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Figure 1: Chemical Structure of GNF-7.[4]

Mechanism of Action and Signaling Pathways

GNF-7 is a multi-targeted kinase inhibitor, and its therapeutic effects are derived from the simultaneous suppression of several oncogenic signaling pathways.

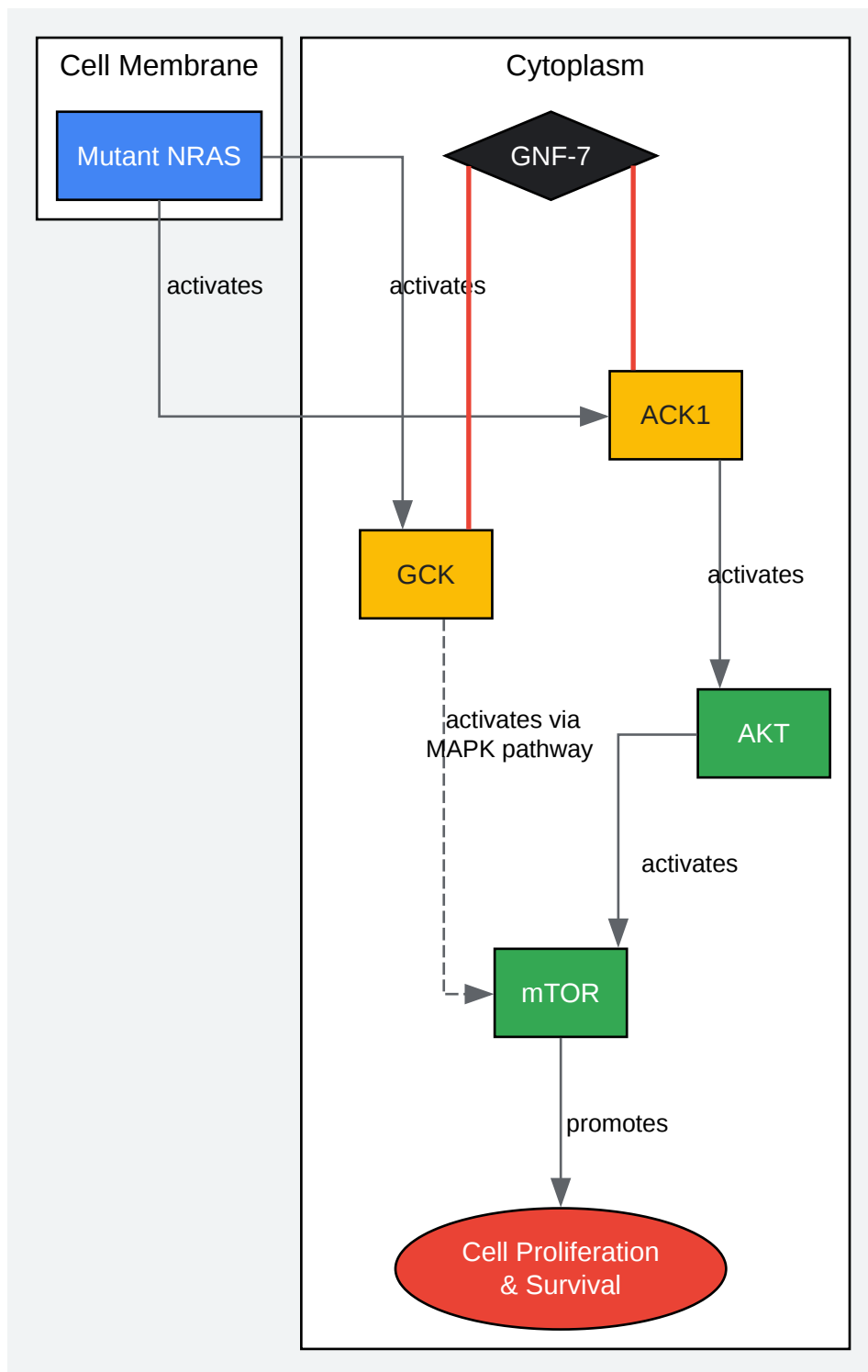
Inhibition of Bcr-Abl in Chronic Myeloid Leukemia (CML)

GNF-7 was originally characterized as a potent, Type-II inhibitor of the Bcr-Abl kinase. Unlike Type-I inhibitors, which bind to the active conformation of the kinase, GNF-7 binds to the inactive "DFG-out" conformation. This mechanism allows it to effectively inhibit not only the wild-type Bcr-Abl but also a range of clinically relevant mutants that confer resistance to other therapies, most notably the T315I mutant.[1][2]

Dual Inhibition of ACK1 and GCK in NRAS-Mutant Leukemia

In acute myelogenous leukemia (AML) and acute lymphoblastic leukemia (ALL) driven by NRAS mutations, GNF-7 exerts its potent anti-proliferative effects through the combined inhibition of Activated CDC42 Kinase 1 (ACK1) and Germinal Center Kinase (GCK).[5][6] This

dual inhibition leads to the suppression of the pro-survival AKT/mTOR signaling pathway, ultimately inducing cell cycle arrest and apoptosis in NRAS-dependent cancer cells.[2][5][6]

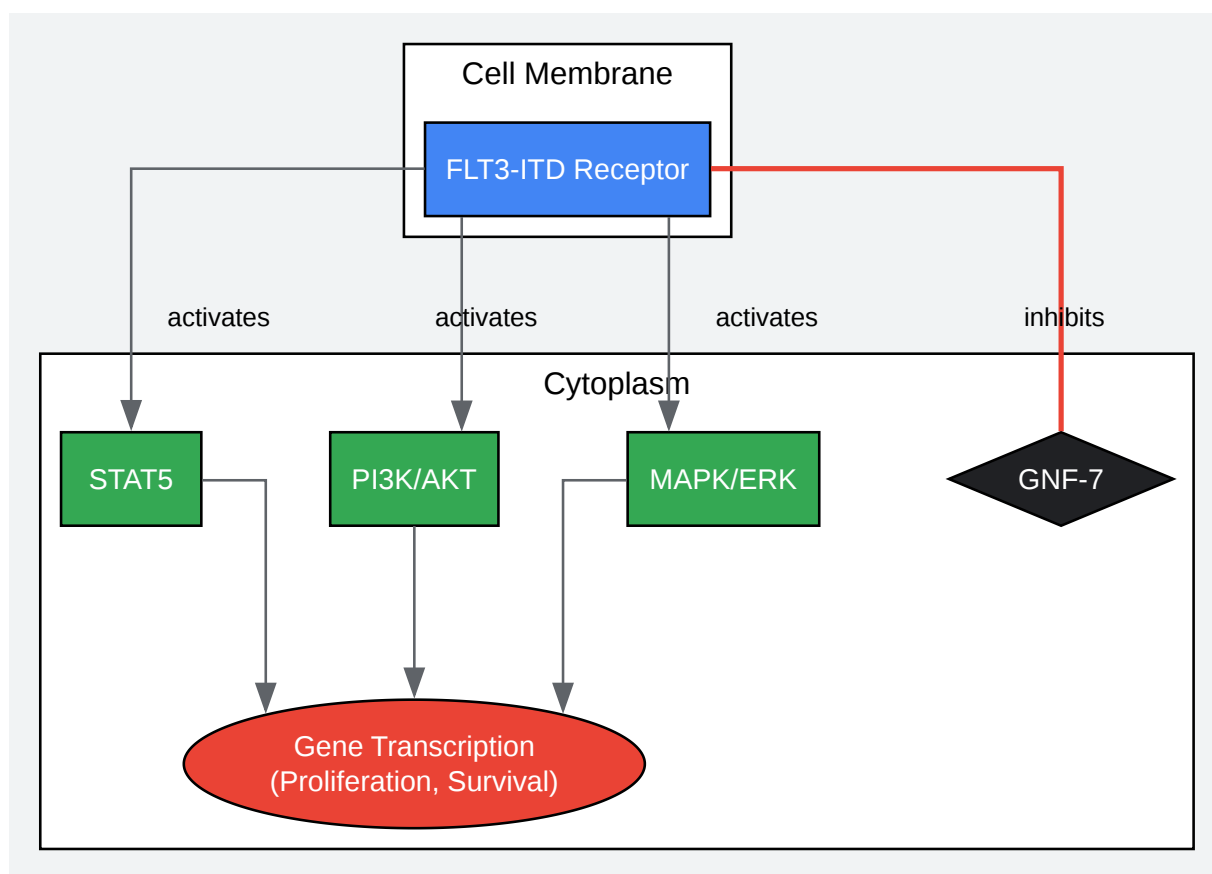


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Caption: GNF-7 mechanism in NRAS-mutant leukemia.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

GNF-7 has also been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in AML with internal tandem duplication (FLT3-ITD) mutations.^[7] It directly binds to the FLT3 protein, blocking its autophosphorylation and the subsequent activation of downstream pro-growth and survival pathways, including STAT5, PI3K/AKT, and MAPK/ERK. GNF-7 demonstrates efficacy against FLT3-ITD mutants that are resistant to other inhibitors like quizartinib.^[7]

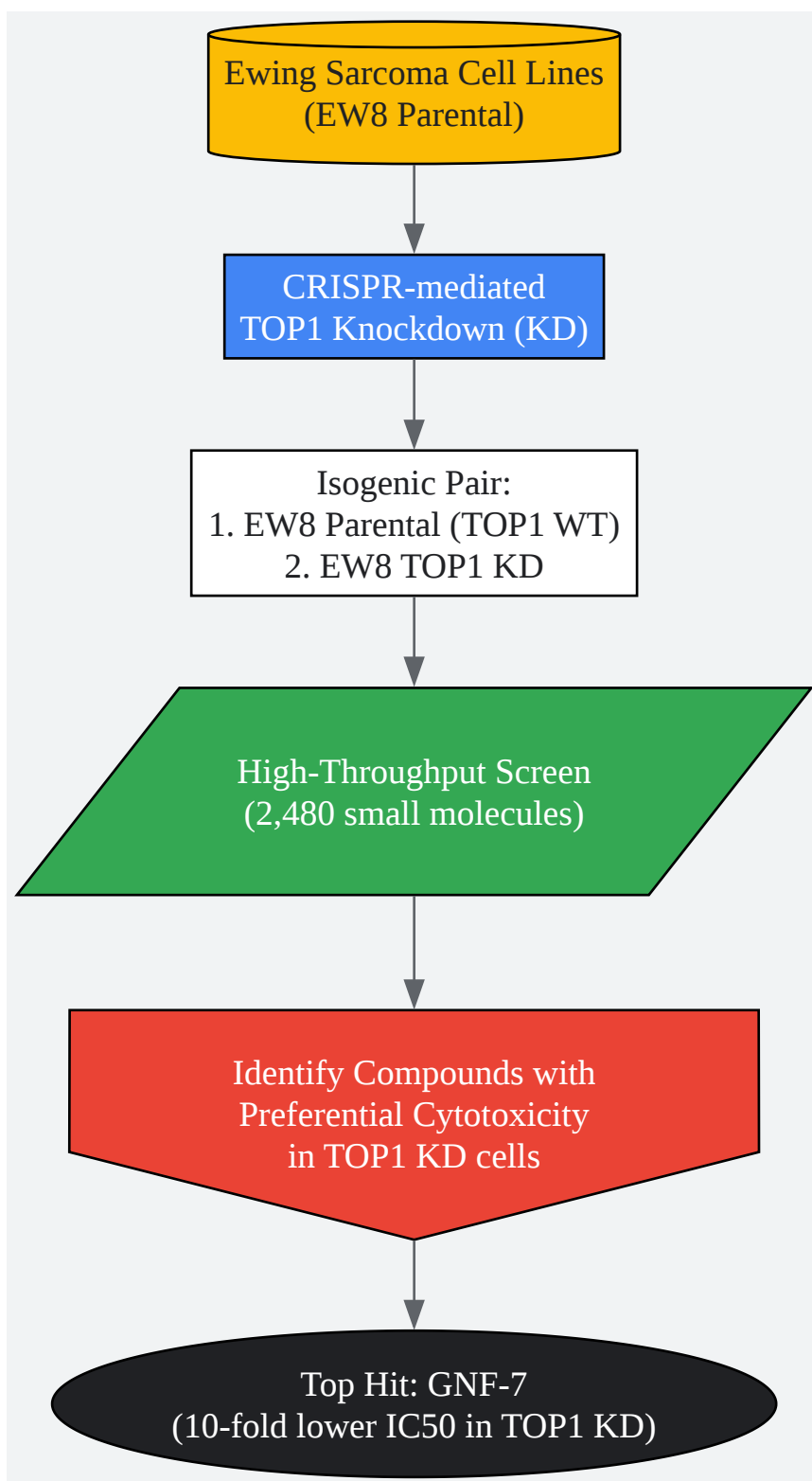


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Caption: GNF-7 inhibition of the FLT3-ITD signaling cascade.

Synthetic Lethality in TOP1-Deficient Ewing Sarcoma

A high-throughput screen identified GNF-7 as being synthetically lethal in Ewing Sarcoma cells deficient in Topoisomerase 1 (TOP1), a mechanism of resistance to certain chemotherapies.[4][8][9] The precise mechanism involves the inhibition of a unique profile of kinases, including CSK, p38 α , EphA2, Lyn, and ZAK, which appears to be selectively toxic to cells that have lost TOP1 function.[8][9] This finding suggests a potential therapeutic strategy for patients with relapsed or resistant Ewing Sarcoma.



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